Vincamine

Description

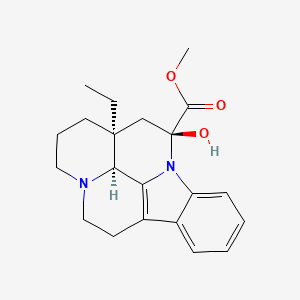

This compound is a monoterpenoid indole alkaloid obtained from the leaves of *Vinca minor* with a vasodilatory property. Studies indicate that this compound increases the regional cerebral blood flow.

This compound has been reported in Vinca difformis, Vinca major, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.

A major alkaloid of Vinca minor L., Apocynaceae. It has been used therapeutically as a vasodilator and antihypertensive agent, particularly in cerebrovascular disorders.

Properties

IUPAC Name |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPRRQLKFXBCSJ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040134 | |

| Record name | Vincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 62 mg/L @ 25 °C /Estimated/ | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-12 mm Hg @ 25 °C /Estimated/ | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from acetone or methanol | |

CAS No. |

1617-90-9 | |

| Record name | Vincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincamine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vincamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vincamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996XVD0JHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232-233 °C | |

| Record name | VINCAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vincamine's Mechanism of Action in Cerebral Ischemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death. Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the periwinkle plant (Vinca minor), has been investigated for its therapeutic potential in cerebrovascular disorders. This document provides an in-depth technical overview of the multifaceted mechanism of action of this compound in the context of cerebral ischemia. It consolidates findings on its hemodynamic, metabolic, anti-inflammatory, and antioxidant effects, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action in Cerebral Ischemia

This compound exerts its neuroprotective effects through several interconnected mechanisms. Primarily, it enhances cerebral blood flow and oxygen delivery, while also directly intervening in the pathological cellular processes triggered by ischemia.

Hemodynamic Effects: Enhancement of Cerebral Blood Flow

A primary and well-documented effect of this compound is its role as a cerebral vasodilator[1][2]. It selectively acts on the microcapillary circulation in the brain, relaxing the smooth muscles of small blood vessels to increase cerebral blood flow (CBF)[1][3]. This action is particularly beneficial in ischemic conditions as it improves the delivery of oxygen and glucose to compromised brain tissue[1][3]. Studies have shown that this compound can preferentially increase blood flow to ischemic areas without a "steal phenomenon," leading to a decrease and equalization of hemodynamic resistances in the cerebral vascular bed[4].

Neuroprotection and Neuronal Metabolism

This compound provides neuroprotection by modulating neuronal metabolism and counteracting ischemic damage. It acts as a brain metabolic stimulator by enhancing glucose utilization, adenosine (B11128) triphosphate (ATP) generation, and oxygen consumption[3][5]. This improved metabolic efficiency helps protect neurons against hypoxia and ischemia[3][6]. The derivative vinpocetine (B1683063), which has been studied more extensively, has been shown to abolish the post-ischemic decrease in blood flow and increase in glucose utilization in the hippocampus, supporting its protective role against ischemic damage[7].

Ion Channel Modulation

This compound and its derivatives target several voltage-dependent ion channels, which play a critical role in the excitotoxicity cascade initiated by ischemia[8]. The derivative vinpocetine, for instance, is known to block voltage-dependent sodium (Na+) channels[8][9]. By blocking these channels, it can inhibit the excessive influx of Na+ and subsequently calcium (Ca2+), which is a key step in preventing glutamate-induced excitotoxicity and neuronal death[8][10][11].

Anti-Inflammatory and Antioxidant Pathways

A significant component of this compound's neuroprotective action stems from its potent anti-inflammatory and antioxidant properties[1][2][8][12].

-

Anti-inflammatory Action: Ischemia triggers a robust inflammatory response mediated by signaling pathways like Nuclear Factor-kappaB (NF-κB). This compound has been shown to suppress this pathway by inhibiting the phosphorylation of key proteins such as p65, IKKβ, and IκBα[12]. This leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6[3][12]. The derivative vinpocetine has also been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, further highlighting its role in mitigating neuroinflammation following ischemia-reperfusion injury[8][13].

-

Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage in cerebral ischemia[8]. This compound combats oxidative stress by neutralizing free radicals and bolstering the endogenous antioxidant defense system[1]. It has been shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS)[5][12]. Concurrently, it increases the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and levels of glutathione (B108866) (GSH)[5][12]. This antioxidant activity is partly mediated by the activation of the Nrf2/HO-1 signaling pathway, a master regulator of the antioxidant response[12].

The diagram below illustrates the central role of this compound in inhibiting the NF-κB-mediated inflammatory cascade.

The following diagram shows how this compound enhances the cellular antioxidant defense through the Nrf2/HO-1 pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies on this compound and its derivatives in the context of cerebral ischemia.

Table 1: Effects on Cerebral Blood Flow (CBF)

| Agent | Dosage | Method | Key Finding | Citation |

|---|---|---|---|---|

| This compound | 30 mg / 20 min i.v. | 133Xe Clearance | Global CBF increased by 6.1% (p<0.01). Ischemic areas saw a 13.4% increase, while normal areas saw a 5.3% increase (p<0.02). | [14] |

| This compound | 40 mg / 35-40 min i.v. | 133Xe Clearance | Significant increase in hemispheric CBF (p<0.01), particularly in poorly supplied regions. | [15] |

| this compound | Single intra-arterial injection | 133Xe Clearance | Significant beneficial hemodynamic effect on ischemic regions of the brain. |[4] |

Table 2: Neuroprotective and Biochemical Effects

| Agent | Model | Key Finding | Citation |

|---|---|---|---|

| Vinpocetine | Rat (Permanent MCAO) | Infarct volume significantly decreased by 42% (p<0.05) with 3 mg/kg i.p. treatment. | [10] |

| Vinpocetine | Primary Cortical Cell Culture | Dose-dependently inhibited glutamate-induced excitotoxicity (IC50 = 2-7 x 10⁻⁶ M). | [10] |

| This compound | Mouse (PD Model) | Decreased TNF-α, IL-1β, IL-6 levels; decreased ROS and MDA; increased SOD activity and GSH levels. | [12] |

| This compound | PC12 Cells (Aβ-induced) | Reduced oxidative stress; increased intracellular GSH and SOD concentrations dose-dependently. | [5] |

| Vinpocetine | Mouse (MCAO) | Significantly reduced cerebral infarct volumes and neurological scores. |[13] |

Key Experimental Protocols

The findings described in this guide are based on established experimental models of cerebral ischemia and neuroprotection.

In Vivo Models: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.

-

Procedure: A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. In reperfusion models, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to restore blood flow. For permanent occlusion, the filament is left in place.

-

Endpoint Analysis: Infarct volume is commonly assessed 24-72 hours post-occlusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains white[10][13]. Neurological deficits are scored to assess functional outcomes[13].

In Vitro Models: Oxygen-Glucose Deprivation (OGD)

The OGD model simulates ischemic conditions in cell culture, typically using primary neurons or neuronal cell lines.

-

Procedure: Cells are incubated in a glucose-free medium within a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period. Reperfusion is simulated by returning cells to standard glucose-containing medium and normoxic conditions.

-

Endpoint Analysis: Cell viability is measured using assays such as LDH release (for cytotoxicity) or MTT/WST assays[10][13]. Apoptosis can be quantified using TUNEL staining or Annexin-V flow cytometry[13].

Cerebral Blood Flow Measurement: 133Xenon (133Xe) Clearance

This technique is a classic method for measuring regional cerebral blood flow (rCBF) in clinical and research settings.

-

Procedure: The inert, lipid-soluble radioisotope 133Xe is introduced into the arterial circulation, typically via internal carotid artery injection or inhalation. As it passes through the brain, it diffuses into the tissue.

-

Endpoint Analysis: The rate at which 133Xe "washes out" or is cleared from different brain regions is monitored by external scintillation detectors. The clearance rate is directly proportional to the blood flow in that region, allowing for quantitative rCBF measurements[4][14][15].

The diagram below outlines a typical experimental workflow for evaluating a neuroprotective agent like this compound using an in vivo ischemia model.

Conclusion and Future Directions

This compound demonstrates a robust, multi-target mechanism of action against the pathological consequences of cerebral ischemia. Its ability to simultaneously improve cerebral hemodynamics, enhance neuronal metabolism, and exert direct anti-inflammatory and antioxidant effects makes it a compelling agent for cerebrovascular disorders. The primary mechanisms involve vasodilation, modulation of ion channels, and inhibition of the NF-κB pathway while activating the Nrf2 antioxidant response.

Future research should focus on further elucidating the specific molecular interactions within these pathways and exploring the therapeutic potential of this compound and its more potent derivatives, like vinpocetine, in well-designed, large-scale clinical trials for acute ischemic stroke and chronic cerebrovascular insufficiency. The development of novel delivery systems to improve bioavailability and brain penetration could further enhance its clinical utility.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound, from an antioxidant and a cerebral vasodilator to its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Modulates the Effect of Pantoprazole in Renal Ischemia/Reperfusion Injury by Attenuating MAPK and Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of this compound on the regional cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Amyloid-β 25–35 Peptides-induced Cytotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prevents lipopolysaccharide induced inflammation and oxidative stress via thioredoxin reductase activation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of vinpocetine on local cerebral blood flow and glucose utilization seven days after forebrain ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 10. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [The influence of this compound on global and regional cerebral blood flow in acute and subchronic human cerebral ischimia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [The effect of this compound on cerebral blood flow as a function of application rate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Vincamine and its Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been a subject of pharmacological interest for its vasodilatory and nootropic properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its related alkaloids, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound and its synthetic derivative, vinpocetine, belong to the family of eburnamenine (B1235447) alkaloids.[1] Historically, this compound has been utilized in several European countries for the management of cerebrovascular disorders and cognitive impairments.[2][3] Its therapeutic potential stems from a multifaceted pharmacological profile that includes enhancement of cerebral blood flow, modulation of neurotransmitter systems, and neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[4][5] This guide aims to consolidate the current understanding of this compound's pharmacology, providing a technical foundation for further research and development.

Mechanism of Action

This compound's pharmacological effects are attributed to several key mechanisms:

-

Cerebral Vasodilation: The primary and most well-documented effect of this compound is its ability to increase cerebral blood flow.[6][7] It acts as a vasodilator, particularly targeting the small blood vessels in the brain, thereby enhancing the delivery of oxygen and glucose to neural tissues.[4] This effect is beneficial in conditions associated with cerebral circulatory insufficiency.

-

Ion Channel Modulation: this compound and its analogues are potent blockers of voltage-gated sodium channels.[8][9] This action may contribute to its neuroprotective and anticonvulsant properties.

-

Neurotransmitter Modulation: this compound has been shown to influence various neurotransmitter systems, including the modulation of dopamine (B1211576) and serotonin (B10506) release.[4]

-

Antioxidant and Anti-inflammatory Effects: this compound exhibits significant antioxidant properties, protecting cells from oxidative stress.[10][11] It also demonstrates anti-inflammatory effects by modulating key signaling pathways.

Signaling Pathways

This compound's neuroprotective and anti-inflammatory actions are mediated through the modulation of several intracellular signaling pathways.

-

NF-κB Pathway: this compound has been shown to suppress the NF-κB (nuclear factor-kappa B) signaling pathway.[12][13] By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines.

-

Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway.[12] This pathway plays a crucial role in the cellular defense against oxidative stress.

-

PI3K/Akt Pathway: The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) pathway, which is involved in cell survival and proliferation, is also modulated by this compound.[13]

Below are Graphviz diagrams illustrating these signaling pathways.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its related alkaloids.

Table 1: In Vitro Activity of this compound and Related Alkaloids

| Compound | Target/Assay | Species | IC50 | Reference |

| This compound | Voltage-gated Na+ channels ([3H]batrachotoxin binding) | Rat | 1.9 µM | [8] |

| This compound | Voltage-gated Na+ channels (Na+ current block) | Rat | 40 µM | [8] |

| This compound | Veratridine-induced cell death protection | Rat | 26 µM | [8] |

| This compound | A549 human lung carcinoma cell line | Human | 309.7 µM | [14] |

| Vinpocetine | PDE1A/1B | - | 8–20 μM | [15] |

| Vinpocetine | PDE1C | - | 40–50 μM | [15] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route | Dose | T½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Human | Oral | 60 mg | - | 0.133-0.155 | 1-1.4 | - | [16] |

| Rat | IV | 10 mg/kg (HCl salt) | 1.68 | - | - | - | [1] |

| Rat | Oral | 20 mg/kg | 1.71 | 0.87 | 1.27 | 58 | [17] |

| Dog | - | - | 4.5 | - | - | 23-58 | [17] |

Table 3: Clinical Trial Data for this compound in Dementia

| Study Design | Patient Population | Treatment | Key Findings | Reference |

| 12-week, double-blind, placebo-controlled | 142 patients with mild to moderate primary degenerative and vascular dementia | This compound 30 mg twice daily | Statistically significant superiority to placebo in all four target variables (CGI, SCAG, BGP, SKT).[4][18] | [4][18] |

| Double-blind, crossover | 10 patients with multi-infarct dementia | This compound 20 mg four times daily for 2 weeks | Significant increase in global cerebral blood flow and improved verbal memory test performance.[8] | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological assessment of this compound.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is a representative method for assessing the effect of this compound on the NF-κB, Nrf2/HO-1, and PI3K/Akt pathways.

Objective: To determine the protein expression levels of key components of the signaling pathways in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., p-p65, p-IκBα, Nrf2, HO-1, p-Akt, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound for a specified duration. Include appropriate positive and negative controls.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. Wash the membrane with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Cerebral Blood Flow (CBF) by 133Xe Clearance Technique

This protocol describes a representative method for measuring regional cerebral blood flow as influenced by this compound.

Objective: To quantify changes in regional cerebral blood flow following the administration of this compound.

Materials:

-

133Xenon (133Xe) gas or saline solution

-

Inhalation or injection system

-

External detectors (e.g., scintillation counters) placed over the scalp

-

Data acquisition system

-

Software for data analysis

Procedure:

-

Subject Preparation: The subject is placed in a quiet, controlled environment. Baseline physiological parameters (e.g., blood pressure, heart rate, end-tidal CO2) are monitored.

-

133Xe Administration:

-

Data Acquisition: The clearance of 133Xe from the brain tissue is monitored by the external detectors for a period of 10-15 minutes. The detectors record the rate of decline in radioactivity.

-

Data Analysis: The clearance curves are analyzed using a two-compartment model to calculate regional cerebral blood flow (rCBF) in ml/100g/min. The fast-clearing compartment is considered to represent gray matter, while the slow-clearing compartment represents white matter.

-

This compound Administration: this compound is administered (e.g., intravenously), and the CBF measurement is repeated to assess the drug's effect.[6]

Conclusion

This compound and its related alkaloids possess a rich pharmacological profile characterized by their effects on cerebral circulation, neuronal ion channels, and key intracellular signaling pathways related to inflammation and oxidative stress. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the specific molecular interactions and clinical applications of these compounds is warranted to fully elucidate their therapeutic potential in a range of neurological and cerebrovascular disorders.

References

- 1. This compound | C21H26N2O3 | CID 15376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic efficacy of this compound in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [The effect of this compound on cerebral blood flow as a function of application rate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound on the regional cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of bromthis compound and this compound on regional cerebral blood flow and mental functions in patients with multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and vincanol are potent blockers of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, from an antioxidant and a cerebral vasodilator to its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound alleviates intrahepatic cholestasis in rats through modulation of NF-kB/PDGF/klf6/PPARγ and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a safe natural alkaloid, represents a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. karger.com [karger.com]

- 19. An intravenous 133xenon clearance technique for measuring cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [The influence of this compound on global and regional cerebral blood flow in acute and subchronic human cerebral ischimia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Elegance of a Molecule: A Technical Guide to the Total Synthesis of (+)-Vincamine and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

(+)-Vincamine, a monoterpenoid indole (B1671886) alkaloid, has long captured the attention of the scientific community due to its intriguing molecular architecture and significant pharmacological properties, particularly as a cerebral vasodilator. Its complex pentacyclic structure, featuring multiple stereocenters, has rendered it a challenging and attractive target for total synthesis. This technical guide provides an in-depth exploration of the key strategies and experimental protocols developed for the stereoselective synthesis of (+)-vincamine and its isomers, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Synthetic Strategies: A Bird's-Eye View

The total synthesis of vincamine has been approached through several elegant and distinct strategies, each with its own merits in assembling the complex framework and controlling its stereochemistry. The primary disconnections often involve the formation of the C/D ring junction and the installation of the quaternary center at C-20. The most prominent strategies include:

-

Bischler-Napieralski and Pictet-Spengler Cyclizations: These classic indole alkaloid syntheses have been effectively employed to construct the tetracyclic core of this compound. The subsequent formation of the E ring and stereochemical control remain key challenges in these approaches.

-

Rearrangement and Annulation Reactions: Innovative strategies involving rearrangements of related alkaloid scaffolds or annulation reactions to build the key rings have provided concise pathways to the this compound core.

-

Michael-Type Alkylation: The formation of the crucial C-C bond for the E ring has been achieved through Michael-type additions, often with a high degree of stereocontrol.

-

Enantioselective Catalysis: More recent approaches have utilized powerful enantioselective catalytic methods to establish the key stereocenters early in the synthesis, leading to highly efficient and stereocontrolled routes to (+)-vincamine.

Comparative Analysis of Key Synthetic Routes

The following tables summarize the quantitative data from several seminal total syntheses of (+)-vincamine, allowing for a direct comparison of their efficiencies and stereoselectivities.

| Synthetic Route | Key Reaction | Overall Yield (%) | Number of Steps | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Gmeiner et al. (1990) | Asymmetric synthesis from L-aspartic acid | Not explicitly stated | ~15 | High enantioselectivity | J. Org. Chem. 1990, 55, 3068-3074 |

| Szabò et al. (1983) | Stereoselective hydrogenation | Not explicitly stated | Multiple steps | Good diastereoselectivity | Tetrahedron 1983, 39, 3737-3747 |

| Oppolzer et al. (1987) | Intramolecular Mannich reaction | ~10% from key intermediate | ~8 | Racemic synthesis | J. Org. Chem. 1987, 52, 353-356 |

| Qin et al. (2022) | Pd-catalyzed enantioselective decarboxylative allylation | 16.2 | 14 | 98% ee, 11:1 dr | Chinese Chemical Letters 2022, 33, 2044-2046[1] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for key transformations in the total synthesis of (+)-vincamine, extracted from the primary literature.

Qin's Enantioselective Synthesis of the C-20 Quaternary Center (2022)

This recent synthesis showcases a powerful palladium-catalyzed enantioselective decarboxylative allylation to construct the crucial C-20 all-carbon quaternary stereocenter with high enantioselectivity.[1]

Step 1: Pd-catalyzed Enantioselective Decarboxylative Allylation

-

Reaction: To a solution of the racemic lactam starting material in toluene (B28343) (0.1 M) is added Pd₂(pmdba)₃ (5 mol%) and the chiral ligand (12.5 mol%). The mixture is heated to 70 °C and stirred for the specified time.

-

Purification: After completion, the reaction mixture is concentrated and purified by flash column chromatography on silica (B1680970) gel.

-

Yield: 93%

-

Enantiomeric Excess: 98% ee

Step 2: Diastereoselective Iminium Ion Reduction

-

Reaction: The substrate is dissolved in CH₂Cl₂ and treated with 2-fluoropyridine (B1216828) and Tf₂O to generate the iminium intermediate. The reaction mixture is then cooled to -78 °C, and LiAlH(Ot-Bu)₃ is added.

-

Purification: The reaction is quenched and the product is extracted, dried, and purified by recrystallization.

-

Yield: 82% (over two steps)

-

Diastereomeric Ratio: 11:1 dr

Gmeiner's Chiral Pool Approach from L-Aspartic Acid (1990)

This synthesis utilizes L-aspartic acid as a chiral starting material to establish the stereochemistry of the final product.

(Note: Specific experimental details for each step require access to the full publication. The following is a generalized representation.)

-

Key Transformation: A series of transformations including protection, reduction, cyclization, and functional group manipulations are carried out to convert L-aspartic acid into a key chiral intermediate.

-

Stereochemical Control: The stereochemistry of the final product is derived from the inherent chirality of the starting material, L-aspartic acid.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for (+)-vincamine.

Caption: Gmeiner's chiral pool approach to (+)-vincamine.

Caption: Qin's enantioselective synthesis of (+)-vincamine.

Conclusion

The total synthesis of (+)-vincamine and its stereoisomers has been a fertile ground for the development of novel synthetic methodologies and strategies for stereochemical control. From classical approaches to modern enantioselective catalysis, the journey to conquer this complex molecule has significantly enriched the field of organic chemistry. This guide provides a snapshot of the key achievements in this area, offering valuable insights and detailed protocols for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. The continued exploration of innovative synthetic routes will undoubtedly lead to even more efficient and elegant solutions for accessing this important class of alkaloids.

References

Vincamine: A Technical Guide to its Natural Sources and Extraction from Vinca minor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid, is a key bioactive compound naturally occurring in the lesser periwinkle, Vinca minor L.[1]. Renowned for its cerebrovasodilatory and neuroprotective properties, this compound is of significant interest in the pharmaceutical industry for the management of cerebrovascular disorders[2]. This technical guide provides a comprehensive overview of the natural sourcing of this compound from Vinca minor, detailing advanced extraction, isolation, and quantification methodologies. The content herein is intended to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and scalable production of this valuable alkaloid.

Natural Sources and Distribution of this compound in Vinca minor

Vinca minor, a member of the Apocynaceae family, is the primary commercial source of natural this compound. The alkaloid is predominantly localized in the aerial parts of the plant, with the highest concentrations typically found in the leaves. The concentration of this compound can fluctuate based on geographical location, climatic conditions, and the developmental stage of the plant.

Quantitative Distribution of this compound

The this compound content in Vinca minor varies, with leaves generally containing the highest percentage. The following table summarizes reported this compound yields from various studies.

| Plant Part | Extraction Method | This compound Yield (% of dry weight) | Reference |

| Aerial Parts | Methanol (B129727) Extraction, Acid-Base Partitioning | 0.057% | [3] |

| Leaves | Not Specified | 25-65% of total indole alkaloids | [1] |

| Dried Leaves | Not Specified | 0.033% - 0.075% | [4] |

| Leaves | Hydroalcoholic Maceration | 2.459 ± 0.035 mg/100 g | [5] |

| Dried Particles | Not Specified | 0.028% | [6] |

Extraction and Purification of this compound

The extraction of this compound from Vinca minor is a multi-step process involving initial solvent extraction followed by purification to isolate the target alkaloid from the complex plant matrix.

Experimental Protocol: Solvent Extraction and Acid-Base Partitioning

This protocol outlines a common laboratory-scale method for the extraction and preliminary purification of this compound.

Materials:

-

Dried and powdered aerial parts of Vinca minor

-

Methanol (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

2N Hydrochloric Acid (HCl)

-

25% Ammonium Hydroxide (NH₄OH)

-

Soxhlet apparatus

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH indicator strips

Procedure:

-

Extraction:

-

A specific mass of dried, ground plant material (e.g., 5 g) is placed in a Soxhlet apparatus.

-

Extraction is performed with methanol (e.g., 50 mL) for a defined period (e.g., 4 hours)[7].

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

The residue from the concentrated extract is dissolved in chloroform (e.g., 30 mL).

-

The chloroform solution is then extracted multiple times with aqueous 2N HCl (e.g., 4 x 15 mL)[7]. This compound, being an alkaloid, will be protonated and move into the acidic aqueous phase.

-

The acidic aqueous fractions are combined.

-

The pH of the combined aqueous solution is adjusted to approximately 10 with 25% NH₄OH[7]. This deprotonates the this compound, making it soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with chloroform (e.g., 4 x 15 mL) to recover the this compound in the organic phase[7].

-

The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude alkaloid extract.

-

Experimental Protocol: Purification by Column Chromatography

Further purification of the crude alkaloid extract can be achieved using column chromatography.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel (70-230 mesh)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Preparation: A chromatography column is packed with a slurry of silica gel in the initial mobile phase.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a step gradient of chloroform-methanol (e.g., starting with 99:1 and gradually increasing the polarity to 10:90 v/v)[7].

-

Fraction Collection: Fractions are collected and monitored by TLC to identify those containing this compound.

-

Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified alkaloid.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the precise and accurate quantification of this compound.

HPLC Methodologies

The following table summarizes various validated HPLC methods for this compound analysis.

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| Tracer Excel 120 ODS A C18 | Not specified | Not specified | Not specified | [3] |

| Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.) | Acetonitrile : 0.05 M Sodium Acetate, pH 4.0 (30:70, v/v) | 1 mL/min | UV at 270 nm | [8] |

| ZORBAX Extend-C18 (4.6 x 250 mm, 5 µm) | Gradient of 50 mM Phosphate Buffer pH 3 and Methanol | Not specified | Not specified | |

| Not specified | Methanol : Water (0.02 mol/L NH₄Cl, pH 8.2) (75:25, v/v) | 0.5 mL/min | UV at 254 nm | [5] |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Quantification

The following diagram illustrates the key stages in the isolation and analysis of this compound from Vinca minor.

Caption: Workflow for this compound Extraction and Analysis.

Simplified Biosynthetic Pathway of this compound Precursors

This compound is a monoterpene indole alkaloid (MIA). Its biosynthesis involves a complex series of enzymatic reactions. The following diagram provides a simplified overview of the initial stages leading to the core indole alkaloid structure from which this compound is derived.

Caption: Simplified this compound Biosynthesis Pathway.

Conclusion

This technical guide has provided a detailed overview of the natural sourcing and extraction of this compound from Vinca minor. The presented experimental protocols for extraction, purification, and HPLC quantification offer a solid foundation for laboratory and industrial applications. The quantitative data and methodological summaries serve as a valuable resource for optimizing this compound yield and purity. Further research into the genetic and environmental factors influencing this compound biosynthesis could lead to enhanced cultivation and production strategies, ensuring a stable supply of this pharmaceutically important alkaloid.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Phytochemical Investigation of Vinca minor Cultivated in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Active Ingredients, Mineral Composition and Antioxidant Properties of Hydroalcoholic Macerates of Vinca minor L. Plant from the Dobrogea Area - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. jfda-online.com [jfda-online.com]

- 8. Simple simultaneous analysis of various cardiovascular drug mixtures with this compound: comparative eco-friendly assessment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Vincamine in In-Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been utilized for its cerebral vasodilator properties.[1][2][3] Emerging in-vitro research has illuminated its significant neuroprotective potential, positioning it as a compound of interest for neurodegenerative disease research. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's neuroprotective actions in various in-vitro models. The primary mechanisms explored include potent anti-oxidant, anti-inflammatory, and anti-apoptotic activities, largely mediated through the modulation of key cellular signaling pathways such as PI3K/Akt, Nrf2/HO-1, and NF-κB.

Core Mechanisms of Neuroprotection

In-vitro studies reveal that this compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating cellular stress and inhibiting pathways leading to cell death.

Attenuation of Oxidative Stress

This compound demonstrates robust antioxidant properties in various cell-based models.[1][4][5] It effectively reduces the levels of reactive oxygen species (ROS), a key instigator of cellular damage in neurodegenerative conditions.[1][4] This is complemented by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and a significant enhancement of endogenous antioxidant systems, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[1][5][6]

Inhibition of Apoptosis

A critical component of this compound's neuroprotective profile is its ability to inhibit programmed cell death, or apoptosis. Studies using PC12 cells exposed to amyloid-β 25-35 (Aβ25-35) peptides show that this compound significantly reduces the apoptotic rate in a dose-dependent manner.[1] This anti-apoptotic effect is achieved by modulating the expression of the Bcl-2 family of proteins. This compound upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby stabilizing mitochondrial function.[1]

Modulation of Key Signaling Pathways

This compound's protective effects are underpinned by its influence on critical intracellular signaling cascades.

-

PI3K/Akt Pathway: this compound has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[1] Activation of Akt (also known as Protein Kinase B) promotes cell survival and inhibits apoptosis. In Aβ25-35-treated PC12 cells, this compound increased the ratio of phosphorylated Akt (p-Akt) to total Akt, indicating pathway activation is a key mechanism of its anti-apoptotic action.[1]

-

Nrf2/HO-1 Pathway: In models of oxidative stress, this compound has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2][6] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By promoting Nrf2 and its downstream target HO-1, this compound enhances the cell's intrinsic defense against oxidative damage.[6]

-

NF-κB Pathway: this compound exhibits potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] In lipopolysaccharide (LPS)-induced inflammation models, this compound inhibits the phosphorylation of key components of the NF-κB pathway, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative results from key in-vitro studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Model | Toxin/Insult | This compound Conc. (µM) | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| PC12 Cells | Aβ25-35 (30 µM) | 20, 40, 80 | Relative Survival Rate (%) | Increased from 43.5% (control) to 83.6% (at 80 µM) | [1] |

| PC12 Cells | Aβ25-35 (30 µM) | 20, 40, 80 | Apoptosis Rate (%) | Reduced from 75.8% (control) to 57.3%, 35.6%, and 25.3% respectively | [1] |

| HCECs | LPS | 20, 40, 80 | Cell Viability (CCK-8) | Dose-dependent improvement in viability compared to LPS-only group |[5][7] |

Table 2: Effects of this compound on Oxidative Stress Markers

| Cell Model | Toxin/Insult | This compound Conc. (µM) | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| PC12 Cells | Aβ25-35 (30 µM) | 20, 40, 80 | ROS Level (Fluorescence) | Reduced from 667.5 (control) to 365.2 (40 µM) and 286.6 (80 µM) | [1] |

| PC12 Cells | Aβ25-35 (30 µM) | 20, 40, 80 | GSH Concentration | Dose-dependent increase compared to Aβ25-35-only group | [1] |

| PC12 Cells | Aβ25-35 (30 µM) | 20, 40, 80 | SOD Concentration | Dose-dependent increase compared to Aβ25-35-only group | [1] |

| HCECs | LPS | 20, 40, 80 | MDA Level | Dose-dependent reduction compared to LPS-only group | [5] |

| HCECs | LPS | 20, 40, 80 | SOD & T-AOC Levels | Dose-dependent increase compared to LPS-only group |[5] |

Table 3: Effects of this compound on Inflammatory Markers

| Cell Model | Toxin/Insult | This compound Conc. (µM) | Outcome Measure | Result | Reference |

|---|

| HCECs | LPS | 20, 40, 80 | IL-6, IL-8, IL-1β, TNF-α mRNA | Significant, dose-dependent reduction compared to LPS-only group |[4][7] |

Visualizations: Signaling Pathways and Workflows

Caption: this compound activates the PI3K/Akt pathway to promote cell survival.

Caption: this compound mitigates oxidative stress via the Nrf2/HO-1 pathway.

Caption: this compound exerts anti-inflammatory effects by inhibiting NF-κB.

Caption: General workflow for in-vitro neuroprotection studies of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: PC12 cells (rat pheochromocytoma) or Human Corneal Epithelial Cells (HCECs) are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: For assays, cells are seeded into 96-well plates (for viability) or 6-well plates (for protein/RNA analysis) at a density of approximately 2-4 × 10⁴ cells/well and allowed to adhere for 24 hours.[1][5]

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for 2-3 hours. Subsequently, the neurotoxic agent (e.g., 30 µM Aβ25-35 or LPS) is added to the medium, and the cells are incubated for a further 24 hours.[1]

Cell Viability Assay (MTT/CCK-8)

-

After the 24-hour treatment period, the culture medium is removed.

-

100 µL of fresh medium containing 10 µL of CCK-8 reagent (or MTT solution) is added to each well of the 96-well plate.[5]

-

The plate is incubated for 1-2 hours at 37°C.

-

The absorbance is measured using a microplate reader at 450 nm (for CCK-8) or 570 nm (for MTT).[5]

-

Cell viability is expressed as a percentage relative to the untreated control group.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Following treatment, cells are harvested by trypsinization and washed twice with cold Phosphate Buffered Solution (PBS).[1]

-

Cells are resuspended in 1× binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1× binding buffer is added to each sample.

-

The samples are analyzed by flow cytometry within 1 hour to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Oxidative Stress Assessment

-

ROS Measurement: Intracellular ROS levels are determined using a ROS Assay Kit. After treatment, cells are incubated with a fluorescent probe (like DCFH-DA) for 20-30 minutes at 37°C. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[1]

-

SOD, GSH, and MDA Assays: Cells are lysed by ultrasonication. The supernatant is collected after centrifugation, and the levels of SOD activity, GSH concentration, and MDA content are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.[1][5]

Western Blot Analysis

-

Total protein is extracted from treated cells using RIPA lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Nrf2, anti-NF-κB p65, and β-actin as a loading control).

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software.

Conclusion and Future Directions

The in-vitro evidence strongly supports the neuroprotective properties of this compound. Its ability to concurrently mitigate oxidative stress, inhibit apoptosis, and suppress inflammation through the modulation of the PI3K/Akt, Nrf2/HO-1, and NF-κB pathways highlights its potential as a multi-target therapeutic agent for neurodegenerative disorders.

Future in-vitro research should focus on utilizing more complex models, such as co-cultures of neurons and glial cells or 3D organoid systems, to better recapitulate the intricate cellular interactions of the brain. Further investigation is also warranted to explore its effects on other relevant pathways, such as those involved in excitotoxicity and mitochondrial dysfunction, and to fully delineate the upstream receptors and initial molecular triggers of its action. These studies will be crucial for validating its therapeutic potential and guiding subsequent pre-clinical and clinical development.

References

- 1. This compound Alleviates Amyloid-β 25–35 Peptides-induced Cytotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. This compound prevents lipopolysaccharide induced inflammation and oxidative stress via thioredoxin reductase activation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Modulates the Effect of Pantoprazole in Renal Ischemia/Reperfusion Injury by Attenuating MAPK and Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Vincamine in Neuronal Cell Lines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine is a naturally occurring monoterpenoid indole (B1671886) alkaloid derived from the leaves of Vinca minor (lesser periwinkle).[1][2] Clinically, it has been utilized as a peripheral and cerebral vasodilator, acting as a nootropic agent to mitigate the effects of aging and improve cerebral blood flow and metabolism.[3][4] The progression of many neurodegenerative diseases is intrinsically linked to oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense mechanisms to neutralize them.[5][6] This imbalance leads to damage of critical cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in neuronal dysfunction and apoptosis.[5]

Recent investigations have highlighted the potent anti-inflammatory and antioxidant properties of this compound, suggesting its therapeutic potential extends beyond vasodilation.[7] This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound in neuronal cell lines and related models. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this compound in its neuroprotective role.

Core Antioxidant Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting both the sources of oxidative stress and the endogenous systems that combat it.

-

Direct Reduction of Oxidative Stress Markers: Studies have consistently shown that this compound treatment leads to a significant decrease in the intracellular levels of ROS.[4][7] Concurrently, it reduces the concentration of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage to cell membranes.[4][7]

-

Enhancement of Endogenous Antioxidant Defenses: this compound bolsters the cell's own antioxidant machinery. It has been observed to increase the activity and levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[4][7] Furthermore, research in other cell types has shown that this compound can specifically activate thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that plays a powerful role in defending against oxidative stress.[3][8]

-

Modulation of Key Neuroprotective Signaling Pathways: The antioxidant activity of this compound is not merely a result of direct scavenging but is also mediated by its influence on critical intracellular signaling cascades. It has been shown to:

-

Activate the Nrf2/HO-1 Pathway: this compound enhances the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor for the antioxidant response, and its downstream target, Heme oxygenase-1 (HO-1).[1][7]

-

Activate the PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. This compound has been demonstrated to increase the phosphorylation of Akt, thereby activating this pro-survival cascade.[4]

-

Suppress the NF-κB Pathway: this compound alleviates neuroinflammation and oxidative damage by inhibiting the pro-inflammatory NF-κB signaling pathway.[1][7]

-

Quantitative Analysis of this compound's Antioxidant Efficacy

The following table summarizes the key quantitative and qualitative findings from studies investigating the antioxidant effects of this compound in neuronal and related models.

| Model System | Stress Inducer | This compound Concentration/Dose | Parameter Measured | Observed Effect | Citation(s) |

| PC12 Cells | Amyloid-β 25-35 | 20, 40, 80 µM | Cell Viability | Dose-dependent increase | [4] |

| PC12 Cells | Amyloid-β 25-35 | 20, 40, 80 µM | Apoptosis Rate | Dose-dependent decrease (from 75.8% to 57.3%, 35.6%, 25.3%) | [4] |

| PC12 Cells | Amyloid-β 25-35 | 20, 40, 80 µM | Intracellular ROS | Dose-dependent decrease | [4] |

| PC12 Cells | Amyloid-β 25-35 | 20, 40, 80 µM | MDA Levels | Dose-dependent decrease | [4] |

| PC12 Cells | Amyloid-β 25-35 | 20, 40, 80 µM | GSH Levels | Dose-dependent increase | [4] |

| PC12 Cells | Amyloid-β 25-35 | 20, 40, 80 µM | SOD Activity | Dose-dependent increase | [4] |

| PC12 Cells | Amyloid-β 25-35 | 20, 40, 80 µM | p-Akt/Akt Ratio | Dose-dependent increase | [4] |

| Mouse Model of Parkinson's Disease | MPTP | Not specified | ROS Production | Decreased in substantia nigra | [7] |

| Mouse Model of Parkinson's Disease | MPTP | Not specified | MDA Level | Decreased in substantia nigra | [7] |

| Mouse Model of Parkinson's Disease | MPTP | Not specified | SOD Activity | Increased in substantia nigra | [7] |

| Mouse Model of Parkinson's Disease | MPTP | Not specified | GSH Level | Increased in substantia nigra | [7] |

| Mouse Model of Parkinson's Disease | MPTP | Not specified | Nrf2 & HO-1 Protein Levels | Enhanced | [7] |

| Mouse Model of Parkinson's Disease | MPTP | Not specified | Phosphorylation of p65, IKKβ, IκBα | Repressed | [7] |

| Rats | N/A | 15 mg/kg daily for 14 days | Brain Iron Concentration | ~50% reduction compared to control | [9] |

Key Signaling Pathways in Detail

Activation of the Nrf2/HO-1 Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[10][11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[11] In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including SOD, and HO-1.[7][12] this compound treatment has been shown to enhance the protein levels of both Nrf2 and HO-1, thereby strengthening the cell's antioxidant capacity.[7]

Caption: this compound promotes the dissociation of Nrf2, leading to its nuclear translocation and activation of antioxidant genes.

Activation of the PI3K/Akt Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a key mechanism for protecting neurons from various insults, including oxidative stress induced by amyloid-beta peptides.[4] this compound has been shown to significantly increase the ratio of phosphorylated Akt (p-Akt) to total Akt, indicating robust activation of this pro-survival pathway and contributing to its anti-apoptotic effects.[4]

Caption: this compound activates the PI3K/Akt signaling cascade, leading to the inhibition of apoptosis and promotion of neuronal survival.

Suppression of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[7] Its chronic activation in the brain is associated with neuroinflammation and increased oxidative stress. Pro-inflammatory stimuli lead to the phosphorylation and degradation of the inhibitor IκBα, allowing the p65 subunit of NF-κB to enter the nucleus and trigger the expression of inflammatory genes. This compound exerts a potent anti-inflammatory effect by repressing the phosphorylation of key upstream kinases (IKKβ) and IκBα, thereby preventing p65 translocation and activity.[7]

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation of upstream kinases, thus reducing neuroinflammation.

Standardized Experimental Protocols

The following section outlines detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound in neuronal cell lines.

General Experimental Workflow

A typical investigation into the neuroprotective and antioxidant effects of a compound like this compound follows a structured workflow, from cell culture preparation to specific biochemical and molecular assays.

Caption: A logical workflow for in vitro evaluation of this compound, from cell plating to final data analysis.

Protocol: Assessment of Intracellular ROS (DCFDA Assay)

This protocol measures intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

-

Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound for 2 hours. Subsequently, introduce the oxidative stressor (e.g., 100 µM H₂O₂) and co-incubate for the desired period (e.g., 4-24 hours). Include appropriate controls (untreated, this compound only, stressor only).

-

Probe Loading: After treatment, gently wash the cells once with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFDA in serum-free medium or PBS and incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells twice with PBS to remove excess probe. Immediately measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[13]

-

Analysis: Normalize the fluorescence intensity of treated wells to the control wells to determine the relative change in ROS levels.

Protocol: Cell Viability (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of viability.[4][13]

-

Cell Plating & Treatment: Plate cells in a standard 96-well plate and treat as described in the workflow (5.1).

-

MTT Addition: After the incubation period, remove the culture medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Express the viability of treated cells as a percentage relative to the untreated control group.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol allows for the detection and quantification of specific proteins involved in signaling pathways.[4][7]

-

Cell Lysis: Plate cells in 6-well plates and treat as required. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin) and express results as fold-change relative to the control group.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent antioxidant and neuroprotective agent in models of neuronal stress. Its ability to directly mitigate oxidative damage, enhance endogenous antioxidant defenses, and favorably modulate the Nrf2, PI3K/Akt, and NF-κB signaling pathways provides a robust mechanistic foundation for its observed effects. The data presented herein highlights its potential as a lead compound for the development of therapeutics targeting neurodegenerative diseases where oxidative stress is a key pathological feature.

Future research should focus on:

-

Expanding Cell Line Studies: Evaluating the effects of this compound in a wider range of human neuronal cell lines, including those derived from induced pluripotent stem cells (iPSCs) from patients with neurodegenerative diseases.

-

Elucidating Direct Molecular Targets: Utilizing proteomic and transcriptomic approaches to identify the direct binding partners and primary molecular targets of this compound that initiate its downstream signaling effects.

-

Preclinical In Vivo Validation: Conducting further comprehensive studies in animal models of diseases like Alzheimer's and Parkinson's to validate the therapeutic efficacy, optimal dosing, and safety profile of this compound.

-

Derivative Synthesis: Exploring the synthesis of novel this compound derivatives to enhance potency, selectivity, and pharmacokinetic properties for improved neuroprotection.

References

- 1. This compound, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, from an antioxidant and a cerebral vasodilator to its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents lipopolysaccharide induced inflammation and oxidative stress via thioredoxin reductase activation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Amyloid-β 25–35 Peptides-induced Cytotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress and Cerebral Vascular Tone: The Role of Reactive Oxygen and Nitrogen Species [mdpi.com]

- 7. This compound alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. researchgate.net [researchgate.net]

- 10. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Pivotal Role of Nrf2 in Neurodegenerative Disorders: A New Way for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Vincamine's Role in Modulating Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been a subject of scientific interest for its vasodilatory and nootropic properties.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action in modulating cerebral blood flow (CBF). It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is recognized for its potential therapeutic applications in cerebrovascular disorders and cognitive enhancement.[1] Its primary pharmacological effect is the enhancement of cerebral circulation, which is attributed to its vasodilatory action on cerebral blood vessels.[1][2] By increasing blood flow, this compound facilitates the delivery of oxygen and nutrients to brain tissue, which can be beneficial in conditions of cerebral ischemia or age-related cognitive decline.[1] While its synthetic derivative, vinpocetine (B1683063), has been more extensively studied for its more potent and specific mechanisms, understanding the foundational role of this compound is crucial for the development of novel cerebrovascular therapies.

Mechanisms of Action

This compound's modulation of cerebral blood flow is multifactorial, involving direct effects on vascular smooth muscle and potential interactions with neuronal signaling pathways.

Vasodilation

The principal mechanism by which this compound increases cerebral blood flow is through vasodilation, primarily targeting the small blood vessels in the brain.[1] It induces the relaxation of smooth muscles lining these vessels, leading to an increase in their diameter and a subsequent increase in blood flow.[1] This action helps to decrease and equalize hemodynamic resistances within the cerebral vascular bed.[3]

Ion Channel Modulation

-

Sodium Channel Blockade: this compound and its derivatives have been shown to be potent blockers of voltage-gated sodium channels.[4][5] This action may contribute to its neuroprotective effects by stabilizing neuronal membranes and reducing excitotoxicity, although its direct role in vasodilation is less clear.[4][6]

-

Calcium Channel Modulation: While the evidence is more pronounced for its derivative vinburnine, this compound is also suggested to influence voltage-operated Ca2+ channels.[7][8] By potentially inhibiting calcium influx into vascular smooth muscle cells, this compound can prevent vasoconstriction and promote relaxation.[8][9][10][11]

Phosphodiesterase (PDE) Inhibition